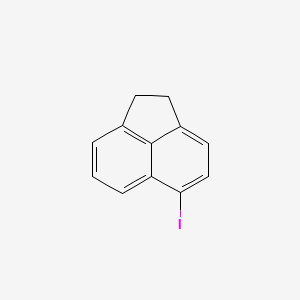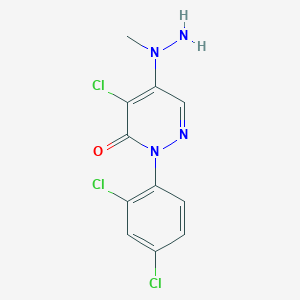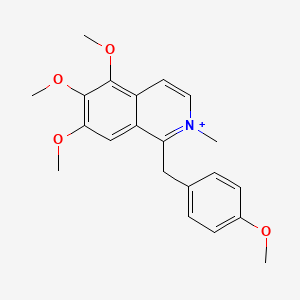
Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl- is a natural product found in Thalictrum minus with data available.
Aplicaciones Científicas De Investigación
1. Chemical Reactions and Synthesis
Isoquinolinium compounds have been extensively studied in chemical reactions and synthesis. For instance, studies have explored the cycloaddition reactions of isoquinolinium derivatives, leading to the formation of complex heterocyclic structures (Kobayashi et al., 1975). Another research focused on the Bischler-Napieralski reaction of bromomethoxyphenyl derivatives, highlighting their potential in synthesizing methoxy-indolo[2,1‐a]isoquinolines with potential antitumor properties (Ambros, Angerer, & Wiegrebe, 1988).
2. Biological Activity
Several studies have investigated the biological activities of isoquinolinium compounds. One research evaluated the neuromuscular blocking properties of isoquinolinium bisquaternary compounds, finding them to be effective in producing non-depolarizing neuromuscular block in various animals (Hughes, 1972). Methoxylated tetrahydroisoquinolinium derivatives have been examined for their affinity for apamin-sensitive binding sites, showing significant results in blocking apamin-sensitive afterhyperpolarization in rat dopaminergic neurons (Graulich et al., 2006).
3. Structural Studies and Synthons
Isoquinolinium salts have been used in structural studies and as synthons in organic chemistry. The Smiles rearrangement in isoquinolinium salts has been documented, providing insights into the structural transformations of these compounds (Mizuta, Naruto, & Nishimura, 1987). Additionally, the use of arylsilanes in directed Pictet-Spengler cyclizations for the regiospecific synthesis of isoquinoline alkaloids demonstrates the versatility of these compounds in synthetic pathways (Miller & Tsang, 1988).
Propiedades
| 6882-14-0 | |
Fórmula molecular |
C21H24NO4+ |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5,6,7-trimethoxy-1-[(4-methoxyphenyl)methyl]-2-methylisoquinolin-2-ium |
InChI |
InChI=1S/C21H24NO4/c1-22-11-10-16-17(13-19(24-3)21(26-5)20(16)25-4)18(22)12-14-6-8-15(23-2)9-7-14/h6-11,13H,12H2,1-5H3/q+1 |
Clave InChI |
QEYACURRVKYESS-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C2=CC(=C(C(=C2C=C1)OC)OC)OC)CC3=CC=C(C=C3)OC |
SMILES canónico |
C[N+]1=C(C2=CC(=C(C(=C2C=C1)OC)OC)OC)CC3=CC=C(C=C3)OC |
| 6882-14-0 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


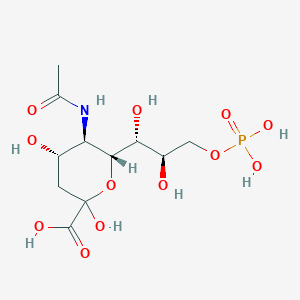
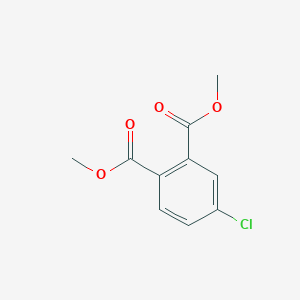
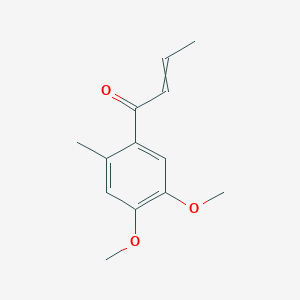
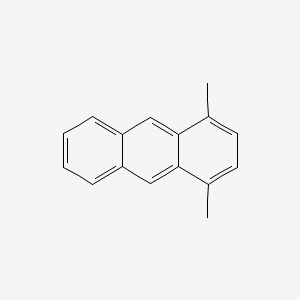
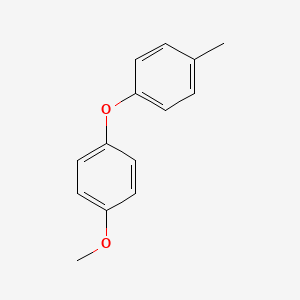
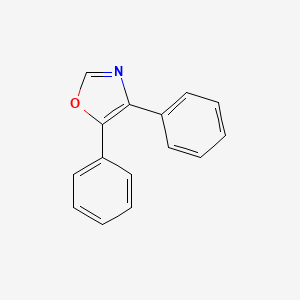
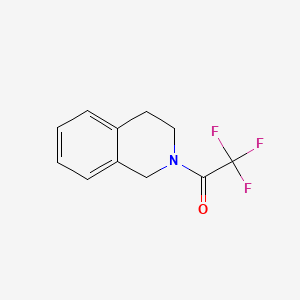

![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)
